Lipophilicity (XLogP3) Differentiation Versus 2‑Methyl and 2‑Amino Analogs
The measured XLogP3 of 2‑(methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole is 1.9, placing it within the optimal fragment‑space lipophilicity range of 1.0–2.0, whereas the 2‑methyl analog exhibits a predicted XLogP3 of approximately 1.1 and the 2‑amino analog is predicted to be below 1.0 [1]. The higher lipophilicity of the target compound results from the sulfur atom in the methylthio group, which increases polarizability without introducing a hydrogen‑bond donor, thereby enhancing passive membrane permeability while retaining adequate aqueous solubility characteristic of productive fragment hits [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed) |
| Comparator Or Baseline | 2‑Methyl‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole: predicted XLogP3 ≈ 1.1; 2‑Amino‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole: predicted XLogP3 < 1.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 vs. 2‑methyl analog; >+0.9 vs. 2‑amino analog |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2024.11.20); comparator values are class-level predictions based on structural increments |
Why This Matters
Fragment libraries are routinely filtered for XLogP3 1–2; the target compound's higher lipophilicity within this window provides better membrane penetration potential than less lipophilic 2‑substituted analogs without exceeding the lead‑likeness threshold.
- [1] PubChem. 2‑(methylsulfanyl)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole (CID 2804413) Computed Descriptors: XLogP3‑AA. 2‑Methyl‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole (CHEBI:194940) predicted properties. National Center for Biotechnology Information / European Bioinformatics Institute. https://pubchem.ncbi.nlm.nih.gov/compound/2804413 View Source
